molecular formula C9H6N2 B1215734 3-Cyanoindole CAS No. 5457-28-3

3-Cyanoindole

Cat. No. B1215734
CAS RN: 5457-28-3
M. Wt: 142.16 g/mol
InChI Key: CHIFTAQVXHNVRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-cyanoindole and its derivatives involves several innovative approaches. One efficient method describes the synthesis of 2,5-disubstituted-3-cyanoindoles through a highly selective iodination combined with the modified Madelung reaction, offering access to previously challenging 2,5-disubstituted-3-cyanoindole templates (Bobko et al., 2012). Another approach for generating 3-cyano-3-peroxy-disubstituted oxindoles from 2-cyano-2-diazo-acetamides via a thermal intramolecular C-H-carbene insertion followed by radical C3-peroxy-functionalization showcases the versatility in modifying the this compound structure (Kischkewitz et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through rotationally resolved electronic spectroscopy, revealing detailed information about its electronic and geometrical configuration. Studies have shown that this compound possesses permanent dipole moments in both the ground and excited states, indicating its polar nature and potential reactivity (Schneider et al., 2018).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its chemical versatility. For instance, it undergoes Cu-catalyzed cyanation with acetonitrile, showcasing its reactivity towards C-H activation and functionalization (Zhao et al., 2015). Additionally, its involvement in Pd-catalyzed cyclization and carbene migratory insertion reactions highlights its utility in constructing complex molecular architectures (Liu et al., 2013).

Scientific Research Applications

Neuropharmacology and Dopamine Receptor Interaction

3-Cyanoindole derivatives exhibit significant potential in neuropharmacology. Specifically, they have been identified as highly selective dopamine D(4) receptor partial agonists. This is crucial because the D(4) receptor subtype is a promising target for treating neuropsychiatric disorders. The binding studies of these derivatives, including 2-aminomethyl-5-cyanoindoles, show strong and selective recognition of this receptor subtype, indicating their relevance in developing treatments for mental health conditions (Hübner, Kraxner, & Gmeiner, 2000).

Molecular Spectroscopy and Structure Analysis

This compound plays a significant role in molecular spectroscopy. Its conformational structures have been explored through UV-UV hole-burning and IR-dip spectroscopy. These studies help understand the molecular configurations and interactions of this compound, especially when combined with water molecules. This research aids in elucidating the physical and chemical properties of cyanoindoles and their interactions with other molecules (Min, Ahn, Moon, Lee, Choi, & Kim, 2014).

Organic Chemistry and Synthesis

In the realm of organic chemistry, this compound is integral to various synthetic processes. Its applications include the efficient construction of diverse 3-cyanoindoles through novel tandem catalysis, which has practical implications in synthesizing therapeutic compounds, such as estrogen receptor ligands. This synthesis demonstrates the versatility and utility of this compound in modern organic synthesis (Wu, Liu, Zhou, He, Wang, Wu, Miao, Qian, & Shi, 2020).

Electrochemical and Polymer Research

This compound has found applications in electrochemical research, particularly in developing new conducting polymers. Electrosyntheses of polymers involving 5-cyanoindole have shown promising results in terms of conductivity, thermal stability, and redox activity. These polymers have potential applications in electronic devices and batteries, demonstrating the broad scope of this compound's applicability in material science (Nie, Qu, Xu, & Zhang, 2008).

Novel Synthetic Approaches in Drug Development

A significant application of this compound is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in synthesizing the antidepressant vilazodone hydrochloride. This synthesis is noted for its commercial viability and environmental friendliness, avoiding the use of cyanide reagents and heavy metals, which marks a substantial advancement in green chemistry and drug development (Venkatanarayana, Nuchu, Babu, Garrepalli, & Tangallapall, 2020).

Mechanism of Action

Target of Action

3-Cyanoindole, also known as 1H-Indole-3-carbonitrile, is a complex molecule that interacts with various targets. It’s known that indole derivatives, which include this compound, have significant interactions with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been observed that this compound shows an excited singlet state, similar to other indole derivatives . The orientation of the transition dipole moment is that of an 1Lb state for the monomer . These interactions can lead to different stabilization of the electronically excited states .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical processes due to their structural versatility .

Pharmacokinetics

The excited state lifetime of this compound in the gas phase has been determined to be 98 ns, and that of this compound(d1) has been found to be 148 ns .

Result of Action

It’s known that this compound undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole .

Action Environment

The action environment significantly influences the action, efficacy, and stability of this compound. For instance, the excited state lifetime of this compound(d1) in D2O solution has been found to be smaller than 20 ps . This suggests that the solvent environment can significantly influence the properties and behavior of this compound .

Safety and Hazards

3-Cyanoindole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFTAQVXHNVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282208
Record name 3-Cyanoindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5457-28-3
Record name Indole-3-carbonitrile
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Record name 3-Cyanoindole
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Record name 1H-indole-3-carbonitrile
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Synthesis routes and methods

Procedure details

3-Cyano analogues are synthesized from the precursor indole No. 141 as shown in Scheme 7. Reaction of the precursor indole No. 141 with chlorosulfonyl isocyanate followed by addition of triethylamine yields the 3-Cyanoindole No. 155. The side chain is made by conversion of the benzylic alcohol of CAS No. [111728-87-1] to the benzylic bromide No. 156 using thionyl bromide in THF. The indole is alkylated by the side chain in DMF using sodium hydride to give the intermediate No. 157. This can then be taken to the final product No. 138 in an analogous fashion to that shown in scheme 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some efficient methods for synthesizing 3-cyanoindoles?

A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:

  • Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []
  • Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []
  • One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []
  • Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []

Q2: What is the molecular formula and weight of 3-cyanoindole?

A2: The molecular formula of this compound is C9H6N2, and its molecular weight is 142.16 g/mol.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various spectroscopic methods are valuable for characterizing this compound:

  • Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of this compound, providing insights into its electronic structure and excited state properties. []
  • Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of this compound. []
  • UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of this compound and its water clusters. [, ]

Q4: What is the reactivity of the cyano group in this compound?

A4: The cyano group in this compound exhibits electrophilic character and can undergo various reactions, including:

    Q5: What are some potential applications of this compound derivatives?

    A5: this compound derivatives possess diverse biological activities and are being explored for various applications, including:

    • Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []
    • Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): this compound-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []

    Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?

    A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:

      Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?

      A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:

      • 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []
      • Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []

      Q8: Have computational methods been applied to study this compound and its derivatives?

      A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound:

      • Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving this compound derivatives, providing insights into the energetics and intermediates involved in these transformations. []
      • Franck-Condon Simulations: These simulations have been used to study the conformational structures of this compound-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []

      Q9: What are the key structure-activity relationships (SAR) observed for this compound derivatives?

      A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:

      • Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of this compound derivatives. For example, in the synthesis of this compound compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]
      • N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []

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